molecular formula C12H14BrF3 B2412934 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene CAS No. 1344060-67-8

1-(2-Bromopentyl)-4-(trifluoromethyl)benzene

Cat. No.: B2412934
CAS No.: 1344060-67-8
M. Wt: 295.143
InChI Key: HTMFUHUWXBBNKU-UHFFFAOYSA-N
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Description

1-(2-Bromopentyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromine atom attached to a pentyl chain and a trifluoromethyl group attached to a benzene ring

Scientific Research Applications

1-(2-Bromopentyl)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-(2-bromopentyl)benzene with trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromopentyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to modify the pentyl chain or the benzene ring.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide or potassium cyanide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Mechanism of Action

The mechanism by which 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromopentyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties.

    1-(2-Bromopentyl)-3-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in a different position on the benzene ring.

    2-Bromo-3-chloropentanoic acid: Contains both bromine and chlorine atoms, leading to distinct reactivity.

Properties

IUPAC Name

1-(2-bromopentyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF3/c1-2-3-11(13)8-9-4-6-10(7-5-9)12(14,15)16/h4-7,11H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMFUHUWXBBNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344060-67-8
Record name 1-(2-bromopentyl)-4-(trifluoromethyl)benzene
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